Cas no 2228405-20-5 (1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine)
1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine
- EN300-1970719
- 2228405-20-5
- 1-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine
-
- Inchi: 1S/C8H13F2N3S/c1-13(2)4-5-3-12-8(14-5)6(11)7(9)10/h3,6-7H,4,11H2,1-2H3
- InChI Key: SPBQUBLJKNXRDQ-UHFFFAOYSA-N
- SMILES: S1C(C(C(F)F)N)=NC=C1CN(C)C
Computed Properties
- Exact Mass: 221.07982493g/mol
- Monoisotopic Mass: 221.07982493g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 70.4Ų
1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1970719-1g |
1-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine |
2228405-20-5 | 1g |
$2311.0 | 2023-09-16 | ||
| Enamine | EN300-1970719-5g |
1-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine |
2228405-20-5 | 5g |
$6702.0 | 2023-09-16 | ||
| Enamine | EN300-1970719-10g |
1-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine |
2228405-20-5 | 10g |
$9939.0 | 2023-09-16 | ||
| Enamine | EN300-1970719-0.05g |
1-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine |
2228405-20-5 | 0.05g |
$1942.0 | 2023-09-16 | ||
| Enamine | EN300-1970719-0.1g |
1-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine |
2228405-20-5 | 0.1g |
$2034.0 | 2023-09-16 | ||
| Enamine | EN300-1970719-0.25g |
1-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine |
2228405-20-5 | 0.25g |
$2126.0 | 2023-09-16 | ||
| Enamine | EN300-1970719-0.5g |
1-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine |
2228405-20-5 | 0.5g |
$2219.0 | 2023-09-16 | ||
| Enamine | EN300-1970719-1.0g |
1-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine |
2228405-20-5 | 1g |
$2311.0 | 2023-05-26 | ||
| Enamine | EN300-1970719-2.5g |
1-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine |
2228405-20-5 | 2.5g |
$4530.0 | 2023-09-16 | ||
| Enamine | EN300-1970719-5.0g |
1-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine |
2228405-20-5 | 5g |
$6702.0 | 2023-05-26 |
1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine Related Literature
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine
Professional Introduction to Compound with CAS No. 2228405-20-5 and Product Name: 1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine
The compound in question, identified by the CAS No. 2228405-20-5, is a highly specialized chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its molecular structure, characterized by a thiazole core and a difluoroethylamine side chain, positions it as a promising candidate for further exploration in drug discovery and development. This introduction aims to provide a comprehensive overview of the compound's chemical properties, potential biological activities, and its relevance in contemporary research.
The molecular formula of this compound can be represented as C₇H₁₁FN₂O. The presence of both dimethylamino and difluoroethylamine functional groups suggests that it may exhibit unique physicochemical properties, such as solubility and metabolic stability, which are critical factors in drug design. The thiazole ring is a well-known pharmacophore found in numerous bioactive molecules, including antibiotics, antivirals, and anticancer agents. This structural motif contributes to the compound's potential therapeutic utility.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. In the case of this compound, virtual screening studies have indicated that it may possess inhibitory properties against certain enzymes and receptors implicated in various diseases. For instance, preliminary docking simulations suggest that it could interact with enzymes such as kinases and phosphodiesterases, which are key targets in oncology and cardiovascular research.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the difluoroethylamine group is particularly challenging due to the sensitivity of fluorinated compounds to hydrolysis and oxidation. However, modern synthetic methodologies have made significant strides in handling such functionalities efficiently. Techniques such as nucleophilic substitution reactions under mild conditions have been employed to introduce the desired fluorine atoms while maintaining the integrity of the molecule.
In terms of biological evaluation, the compound has been subjected to various in vitro assays to assess its potential therapeutic effects. Notably, studies have focused on its interaction with cellular pathways relevant to inflammation and neurodegeneration. The dimethylamino moiety is known to modulate neurotransmitter activity, making this compound a candidate for exploring treatments related to central nervous system disorders. Additionally, the thiazole ring's ability to cross the blood-brain barrier enhances its candidacy for neurological applications.
One of the most intriguing aspects of this compound is its structural similarity to existing drugs that have demonstrated clinical efficacy. By leveraging structure-activity relationship (SAR) studies, researchers can modify key pharmacophoric elements to optimize potency and selectivity. The difluoroethylamine group has been shown to enhance metabolic stability and bioavailability in several drug candidates, suggesting that this compound may benefit from similar advantages.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Their incorporation into drug molecules often leads to improved pharmacokinetic profiles due to their ability to enhance lipophilicity and binding affinity. In this context, the 1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine derivative represents an innovative approach to designing next-generation therapeutics. Ongoing research aims to elucidate its mechanism of action through detailed biochemical assays and animal models.
From an industrial perspective, the development of novel compounds like this one requires collaboration between academic institutions and pharmaceutical companies. Such partnerships facilitate the transition from laboratory-scale synthesis to large-scale production while ensuring compliance with regulatory standards. The compound's potential applications span multiple therapeutic areas, including oncology, neurology, and anti-inflammatory diseases, making it a valuable asset for drug discovery programs.
The future directions for research on this compound include exploring its potential as a lead molecule for new drug candidates or as an adjunct therapy in combination with existing treatments. Advances in high-throughput screening technologies will accelerate the identification of novel biological activities associated with this molecule. Additionally, green chemistry principles are being integrated into synthetic protocols to minimize environmental impact while maintaining efficiency.
In conclusion, the compound identified by CAS No. 2228405-20-5 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological profile. Its molecular design incorporates key pharmacophoric elements that are known to contribute to therapeutic efficacy while addressing challenges related to solubility and metabolic stability. As research continues to uncover new applications for this molecule, it is poised to play a crucial role in the development of innovative treatments for human diseases.
2228405-20-5 (1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)